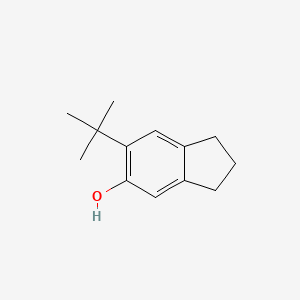

6-tert-butyl-2,3-dihydro-1H-inden-5-ol

Descripción

Propiedades

Número CAS |

1623-09-2 |

|---|---|

Fórmula molecular |

C13H18O |

Peso molecular |

190.28 g/mol |

Nombre IUPAC |

6-tert-butyl-2,3-dihydro-1H-inden-5-ol |

InChI |

InChI=1S/C13H18O/c1-13(2,3)11-7-9-5-4-6-10(9)8-12(11)14/h7-8,14H,4-6H2,1-3H3 |

Clave InChI |

CJQCYICTQKBKLY-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(C)C1=C(C=C2CCCC2=C1)O |

Origen del producto |

United States |

Métodos De Preparación

Molecular Properties

The compound has a molecular formula of and a molecular weight of 190.28 g/mol. Its IUPAC name is 6-(tert-butyl)-2,3-dihydro-1H-inden-5-ol, featuring a fused bicyclic indane system with a tert-butyl substituent at the 6-position and a hydroxyl group at the 5-position. The SMILES notation is , confirming the stereoelectronic arrangement.

Spectral and Physicochemical Data

While explicit spectral data (e.g., NMR, IR) are unavailable in the provided sources, PubChem lists the compound’s XLogP3 value as 3.4, indicating moderate hydrophobicity. The tert-butyl group contributes to steric hindrance, influencing reactivity in substitution and oxidation reactions.

Industrial-Scale Synthesis of 6-tert-Butyl-2,3-dihydro-1H-inden-5-ol

Patent-Based Multi-Step Synthesis (CN103787971A)

A Chinese patent (CN103787971A) outlines a two-step method for synthesizing tert-butyl ester derivatives, adaptable to 6-tert-butyl-2,3-dihydro-1H-inden-5-ol:

Step 1: Formation of 9-Oxo-3-azaspiro[5.5]undec-7-ene-3-tert-butyl Carboxylate

-

Reagents : Methyl vinyl ketone (146 mL), 4-formylpiperidine-1-tert-butyl formate (375 g), tetrahydrofuran (18 L), and potassium hydroxide (3N in ethanol).

-

Conditions :

-

Reaction cooled to under nitrogen.

-

Dropwise addition of KOH over 10 minutes, followed by stirring at room temperature for 16 hours.

-

-

Workup :

Step 2: Synthesis of 10-((Dimethylamino)methylene)-9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylic Acid (E)-tert-butyl Ester

Critical Analysis

-

Advantages : Scalable to kilogram quantities; uses cost-effective tert-butyl protecting groups.

-

Limitations : Requires stringent temperature control () and multiple chromatographic steps, increasing production costs.

Purification and Isolation Techniques

Column Chromatography Optimization

Both the patent and Royal Society of Chemistry methods emphasize silica-based chromatography:

The RSC protocol reports a 70% yield for analogous indanone derivatives using gradient elution, suggesting room for optimization in the target compound’s synthesis.

Alternative Synthetic Routes and Feasibility

Grignard Reaction Approach

A Grignard reagent (tert-butyl magnesium bromide) reacting with 5-hydroxyindan-1-one might form the target compound after acidic workup. However, this route risks over-addition and requires careful stoichiometry.

Industrial Applications and Scalability

Pharmaceutical Relevance

The patent highlights applications in antihypertensive and anti-obesity drug intermediates. The tert-butyl group enhances metabolic stability and bioavailability in active pharmaceutical ingredients (APIs).

Cost-Benefit Analysis of Patent Method

Análisis De Reacciones Químicas

Tipos de reacciones

6-terc-butil-2,3-dihidro-1H-inden-5-ol sufre diversas reacciones químicas, que incluyen:

Oxidación: El grupo hidroxilo se puede oxidar para formar una cetona o un aldehído utilizando agentes oxidantes como el trióxido de cromo o el permanganato de potasio.

Reducción: El compuesto se puede reducir para formar el alcohol o hidrocarburo correspondiente utilizando agentes reductores como el hidruro de litio y aluminio.

Reactivos y condiciones comunes

Oxidación: Trióxido de cromo en ácido acético, permanganato de potasio en agua.

Reducción: Hidruro de litio y aluminio en éter, borohidruro de sodio en metanol.

Sustitución: Electrófilos como halógenos o grupos nitro en presencia de un catalizador de ácido de Lewis.

Principales productos formados

Oxidación: Formación de cetonas o aldehídos.

Reducción: Formación de alcoholes o hidrocarburos.

Sustitución: Formación de derivados halogenados o nitro-sustituidos.

Aplicaciones Científicas De Investigación

6-terc-butil-2,3-dihidro-1H-inden-5-ol tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como bloque de construcción para la síntesis de moléculas orgánicas más complejas.

Biología: Se investiga su posible actividad biológica, incluidas las propiedades antimicrobianas y antiinflamatorias.

Medicina: Se explora su posible uso en el desarrollo de fármacos, particularmente en el diseño de nuevos agentes terapéuticos.

Industria: Se utiliza en la producción de productos químicos y materiales especiales, incluidos polímeros y resinas.

Mecanismo De Acción

El mecanismo de acción de 6-terc-butil-2,3-dihidro-1H-inden-5-ol implica su interacción con objetivos y vías moleculares específicos. El grupo hidroxilo puede formar enlaces de hidrógeno con moléculas biológicas, influyendo en su estructura y función. El grupo terc-butilo proporciona impedimento estérico, afectando la reactividad y la afinidad de unión del compuesto. Estas interacciones pueden modular diversas vías bioquímicas, lo que lleva a los efectos biológicos observados.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table summarizes structural, physicochemical, and functional differences between 6-tert-butyl-2,3-dihydro-1H-inden-5-ol and analogous indenol derivatives:

Key Comparison Highlights

3-(2-Hydroxyphenyl)-1,1,3-trimethyl-... shares rigidity due to aromatic and methyl groups but lacks the tert-butyl group’s bulk .

Electronic Effects :

- Electron-withdrawing groups (e.g., fluorine in 2,2-difluoro-... ) increase hydroxyl acidity, enhancing reactivity in condensation reactions. In contrast, the tert-butyl group’s electron-donating nature stabilizes the hydroxyl group under HTHP conditions .

Applications :

- Industrial additives favor 6-tert-butyl-... and 3-(2-hydroxyphenyl)-... for HTHP fluid-loss control due to their rigid structures and reactive groups .

- Halogenated derivatives (e.g., bromo and fluoro) are more common in pharmaceutical synthesis, leveraging their reactivity in cross-coupling reactions .

Actividad Biológica

6-tert-butyl-2,3-dihydro-1H-inden-5-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and relevant case studies.

6-tert-butyl-2,3-dihydro-1H-inden-5-ol has the following chemical characteristics:

| Property | Value |

|---|---|

| Chemical Formula | C13H18O |

| Molecular Weight | 194.29 g/mol |

| CAS Number | 4600-86-6 |

| Structure | Structure |

Biological Activity

Research indicates that 6-tert-butyl-2,3-dihydro-1H-inden-5-ol exhibits several biological activities:

1. Antioxidant Activity

The compound has been shown to scavenge free radicals, which can protect cells from oxidative stress and damage. This property is essential in studies related to aging and various diseases characterized by oxidative damage.

2. Anti-inflammatory Effects

Studies suggest that 6-tert-butyl-2,3-dihydro-1H-inden-5-ol may inhibit pro-inflammatory cytokines, thereby reducing inflammation. This action could be beneficial in treating inflammatory diseases .

3. Anticancer Potential

Preliminary research indicates that this compound may induce apoptosis in cancer cells through the activation of specific signaling pathways. Its mechanism involves interaction with cellular receptors that regulate cell survival and death.

The biological effects of 6-tert-butyl-2,3-dihydro-1H-inden-5-ol are attributed to its ability to interact with various molecular targets:

- Antioxidant Mechanism : The compound scavenges reactive oxygen species (ROS), thereby mitigating oxidative stress and protecting cellular components from damage.

- Anti-inflammatory Pathway : It may inhibit the activation of nuclear factor kappa B (NF-kB), a key regulator of inflammation, leading to decreased expression of inflammatory mediators.

Case Studies

A few notable studies highlight the biological activity of 6-tert-butyl-2,3-dihydro-1H-inden-5-ol:

- Antioxidant Studies : In vitro assays demonstrated that the compound effectively reduced oxidative stress markers in cultured cells exposed to hydrogen peroxide, suggesting its potential as a therapeutic agent against oxidative stress-related conditions.

- Cancer Research : A study evaluated the effects of this compound on various cancer cell lines (e.g., breast and prostate cancer). Results indicated significant reductions in cell viability and increased apoptosis rates compared to control groups.

- Inflammation Models : Animal models treated with 6-tert-butyl-2,3-dihydro-1H-inden-5-ol showed reduced paw edema in inflammatory conditions, supporting its anti-inflammatory properties.

Q & A

Basic: What are the key physicochemical properties of 6-tert-butyl-2,3-dihydro-1H-inden-5-ol, and how are they experimentally determined?

Answer:

- Molecular Formula : C₁₃H₁₈O; Molecular Weight : 190.28 g/mol (calculated from atomic masses) .

- Structural identifiers : SMILES (

CC(C)(C)C1=CC2=C(CCC2)C(O)=C1) and InChIKey (CJQCYICTQKBKLY-UHFFFAOYSA-N) aid in spectral predictions and database searches . - Experimental determination :

- Melting Point : Differential Scanning Calorimetry (DSC).

- Solubility : Measured via shake-flask method in solvents like DMSO or water.

- LogP : Estimated using reverse-phase HPLC or computational tools (e.g., ChemAxon).

- Spectroscopic characterization :

Basic: What synthetic routes are reported for 6-tert-butyl-2,3-dihydro-1H-inden-5-ol?

Answer:

- Friedel-Crafts alkylation : Introduce tert-butyl groups to indene derivatives using tert-butyl chloride and Lewis acids (e.g., AlCl₃) .

- Hydroxylation : Direct hydroxylation of 6-tert-butylindene via electrophilic aromatic substitution (e.g., using H₂O₂/acid catalysts).

- Purification :

- Column Chromatography : Silica gel with ethyl acetate/hexane gradients.

- Recrystallization : Use ethanol/water mixtures for high-purity crystals.

- Validation : Monitor reaction progress via TLC and confirm purity by HPLC (>95%) .

Advanced: How can density functional theory (DFT) elucidate the electronic properties of 6-tert-butyl-2,3-dihydro-1H-inden-5-ol?

Answer:

- Methodology :

- Applications :

- Compare computational vs. experimental NMR shifts (δ ppm) to validate structures.

- Simulate UV-Vis spectra (TD-DFT) for photochemical studies.

- Software : Gaussian 09 or ORCA for calculations; visualize with GaussView .

Advanced: How to resolve discrepancies between experimental and computational data for this compound’s reactivity?

Answer:

- Cross-validation :

- Parameter Adjustment :

- Use higher-level basis sets (e.g., 6-311++G(d,p)) for accuracy.

- Incorporate dispersion corrections (e.g., D3-BJ) for non-covalent interactions.

- Case Study : If unexpected regioselectivity arises in reactions, compare Mulliken charges (DFT) with experimental substituent effects .

Basic: What spectroscopic techniques are optimal for characterizing 6-tert-butyl-2,3-dihydro-1H-inden-5-ol?

Answer:

- ¹H/¹³C NMR :

- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺ at m/z 191.1) and fragmentation patterns.

- IR Spectroscopy : Identify O–H (broad ~3300 cm⁻¹) and C–O (1200–1300 cm⁻¹) stretches .

Advanced: How to design derivatives for structure-activity relationship (SAR) studies in medicinal chemistry?

Answer:

- Functionalization Strategies :

- Biological Assays :

- Data Analysis : Apply multivariate statistics to correlate substituent effects with activity .

Advanced: What are the challenges in crystallizing 6-tert-butyl-2,3-dihydro-1H-inden-5-ol, and how are they addressed?

Answer:

- Challenges :

- Hydrophobicity : Tert-butyl groups reduce solubility in polar solvents.

- Polymorphism : Multiple crystal forms may complicate data interpretation.

- Solutions :

Basic: How to assess the stability of 6-tert-butyl-2,3-dihydro-1H-inden-5-ol under varying conditions?

Answer:

- Stress Testing :

- Thermal Stability : TGA/DSC to determine decomposition temperatures.

- Photostability : Expose to UV light (e.g., 254 nm) and monitor degradation via HPLC.

- pH Stability : Incubate in buffers (pH 1–13) and quantify remaining compound via LC-MS.

- Storage Recommendations : Store under inert atmosphere (N₂) at −20°C to prevent oxidation .

Table 1: Key Physicochemical Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.